6-Methoxy-isochroman-1-one
Overview
Description
6-Methoxy-isochroman-1-one is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da .
Molecular Structure Analysis
The molecular structure of 6-Methoxy-isochroman-1-one consists of a isochroman core with a methoxy group attached . The exact 3D structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis
6-Methoxy-isochroman-1-one has a molecular formula of C10H10O3 and a molecular weight of 178.18 . More specific physical and chemical properties such as melting point, boiling point, and density might be found in specialized chemical databases .Scientific Research Applications
Synthesis and Derivative Formation
- 6-Methoxy-isochroman-1-one has been utilized in the preparation of novel derivatives, including 4-alkyl and 4-aryl derivatives. This involves treating bromo (methoxymethyl)arenes with lithioalkyl- or lithioarylacetonitriles under specific conditions, leading to the formation of isochroman-3-ones (Khanapure & Biehl, 1990).
Pharmaceutical and Biological Activity
- Research has shown the presence of hydroxy-isochromans, including 6-methoxy-isochroman derivatives, in extra-virgin olive oil. These compounds have been identified as a new class of phenolic compounds, suggesting potential health benefits (Bianco, Coccioli, Guiso, & Marra, 2002).
- The antioxidant and radical scavenging activity of polyphenolic isochromans, including derivatives of 6-methoxy-isochroman, has been investigated. Certain derivatives demonstrated significant scavenging capacity for various radicals, suggesting potential use in pharmaceutical interventions against oxidative stress (Lorenz et al., 2005).
Plant Growth Regulation
- Ester and ether derivatives of 6-methoxy-isochroman have been shown to exhibit plant growth regulatory activity, with some compounds being more active than their parent systems. This suggests potential applications in agriculture (Cutler, Majetich, Tian, & Spearing, 1997).
Structural and Chemical Analysis
- Isochroman derivatives, including 6-methoxy-isochroman, have been studied for their tendency to crystallize in chiral space groups. This research provides insights into the structural characteristics of these compounds, which is crucial for understanding their chemical behavior and potential applications (Palusiak et al., 2004).
Allelopathic Properties
- The transformation pattern of 6-methoxybenzoxazolinone (MBOA), a compound related to 6-methoxy-isochroman, in soil has been studied. This research is significant in understanding the allelopathic properties of cereals, which could have implications for sustainable agriculture practices (Etzerodt et al., 2006).
properties
IUPAC Name |
6-methoxy-3,4-dihydroisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-9-7(6-8)4-5-13-10(9)11/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYGSJSCGLRDTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496494 | |
Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20678-26-6 | |
Record name | 6-Methoxy-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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